

1H-Pyrazolo[3,4-C]pyridin-7-amine in kinase inhibitor assays

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Compound of Interest

Compound Name: **1H-Pyrazolo[3,4-C]pyridin-7-amine**

Cat. No.: **B1640618**

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Application Notes & Protocols

Topic: **1H-Pyrazolo[3,4-c]pyridin-7-amine** in Kinase Inhibitor Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Pyrazolopyridines in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes for modern drug discovery, particularly in oncology and immunology.^{[1][2]} Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major goal for therapeutic intervention.

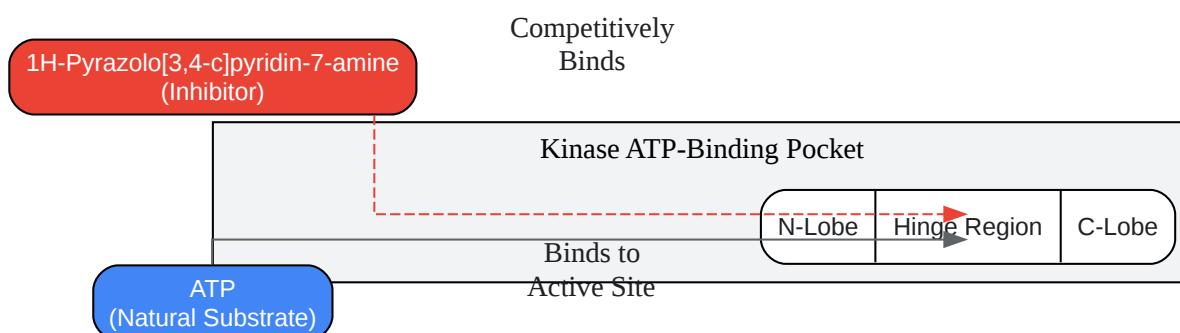
Within the landscape of kinase drug discovery, the pyrazolopyridine core has emerged as a "privileged scaffold."^{[3][4]} This heterocyclic system is a key component in numerous inhibitors that have advanced to clinical studies and even received regulatory approval.^{[3][4]} The **1H-pyrazolo[3,4-c]pyridin-7-amine** moiety, the focus of this guide, belongs to this potent class of compounds. Its structure is adept at forming key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for developing highly potent and selective inhibitors.

This technical guide provides a framework for researchers to effectively utilize **1H-pyrazolo[3,4-c]pyridin-7-amine** derivatives in both biochemical and cellular kinase inhibitor assays. We will explore the underlying mechanism of action and provide detailed, field-proven protocols to assess inhibitor potency, selectivity, and cellular activity.

Mechanism of Action: ATP-Competitive Inhibition at the Kinase Hinge

The efficacy of the pyrazolopyridine scaffold lies in its ability to act as an ATP-competitive inhibitor. Kinases transfer a phosphate group from ATP to a substrate protein. Most inhibitors, including those based on the 1H-pyrazolo[3,4-c]pyridine core, are designed to occupy the same binding site as ATP, thereby preventing this phosphotransfer reaction.

The pyrazolopyridine core functions as a "hinge-binder."^{[4][5]} The N(1)-H of the pyrazole ring and the nitrogen of the pyridine ring are positioned to form critical hydrogen bonds with the "hinge region" of the kinase domain—a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the way the adenine base of ATP docks into the enzyme, effectively anchoring the inhibitor in the active site.^[5] Substitutions at other positions of the pyrazolopyridine ring can then be tailored to form additional interactions in adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase.^{[5][6]}



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Caption: ATP-competitive inhibition by a pyrazolopyridine scaffold.

Application 1: Biochemical Potency and Selectivity Profiling

The first crucial step in characterizing a kinase inhibitor is to determine its direct inhibitory activity against the purified enzyme. This is typically achieved through a biochemical assay that measures the IC₅₀ value—the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%.

Principle of the ADP-Glo™ Luminescence-Based Assay

Modern kinase assays have largely moved away from hazardous radioactive methods toward safer and high-throughput formats like fluorescence or luminescence-based readouts.^{[1][7]} The ADP-Glo™ Kinase Assay is a widely used luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.^{[8][9]} The assay is performed in two steps:

- Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. The kinase converts ATP to ADP.
- ADP Detection: Remaining ATP is depleted, and then the produced ADP is converted back into ATP, which fuels a luciferase reaction, generating a light signal that is directly proportional to the initial kinase activity. Inhibition of the kinase results in less ADP, leading to a lower luminescent signal.

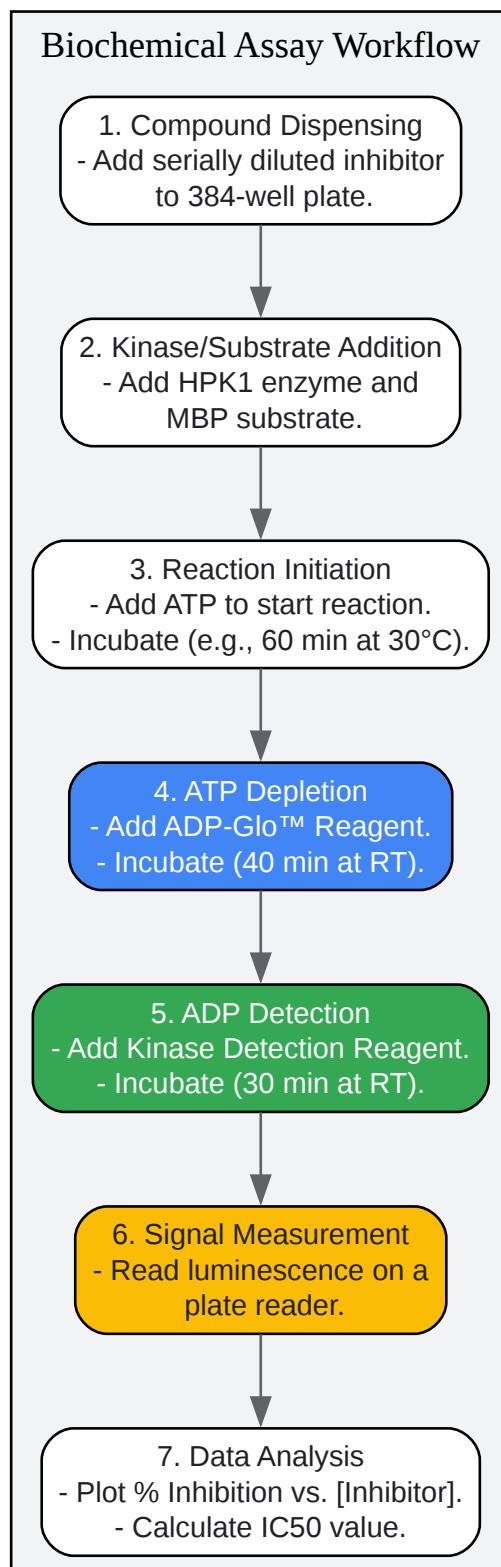
Featured Protocol: In Vitro HPK1 Kinase Assay (ADP-Glo™ Format)

This protocol provides a method for determining the IC₅₀ of a **1H-pyrazolo[3,4-c]pyridin-7-amine** derivative against Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell signaling and a target for this scaffold.^[5]

Materials:

- Recombinant HPK1 enzyme
- Myelin Basic Protein (MBP) substrate

- ATP
- **1H-Pyrazolo[3,4-c]pyridin-7-amine** test compound
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer plate reader



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Caption: Workflow for a luminescence-based biochemical kinase assay.

Step-by-Step Methodology:

- Compound Preparation: Prepare a serial dilution of the **1H-pyrazolo[3,4-c]pyridin-7-amine** derivative in DMSO. A common starting concentration is 10 mM, serially diluted 1:3 for a 10-point curve.
- Assay Plate Preparation: Dispense a small volume (e.g., 25 nL) of each compound dilution into the wells of a white 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.
- Kinase Reaction:
 - Prepare a master mix containing kinase assay buffer, recombinant HPK1 enzyme, and MBP substrate. The optimal concentrations of enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
 - Add 5 μ L of this master mix to each well of the assay plate.
 - Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. This step is critical for inhibitors that may have a slow on-rate.
 - Prepare a solution of ATP in kinase assay buffer. The concentration should be at or near the Michaelis constant (K_m) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
 - Initiate the kinase reaction by adding 5 μ L of the ATP solution to each well.
- Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).
- ADP Detection:
 - Stop the kinase reaction by adding 5 μ L of ADP-Glo™ Reagent to each well. This reagent will deplete any unconsumed ATP.

- Incubate at room temperature for 40 minutes.
- Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a luminescent signal.
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition: Measure the luminescence using a compatible plate reader.
- Data Analysis:
 - Normalize the data using the controls: % Inhibition = $100 * (1 - (\text{Signal_Compound} - \text{Signal_Min}) / (\text{Signal_Max} - \text{Signal_Min}))$.
 - Plot the % Inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: Self-Validating Systems and Data Interpretation

A robust assay is a self-validating one. Always include:

- Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine or a published HPK1 inhibitor) to confirm assay performance.
- Vehicle Control (DMSO): Represents 0% inhibition and is used for data normalization.
- No Enzyme Control: Represents 100% inhibition and defines the background signal.

To assess assay quality for high-throughput screening, calculate the Z'-factor. A $Z' > 0.5$ indicates an excellent assay suitable for screening.

Data Presentation: Kinase Selectivity Profile

To understand the inhibitor's specificity, it should be tested against a panel of other kinases. The results are typically presented in a table.

| Kinase Target | 1H-Pyrazolo[3,4-c]pyridin-7-amine Derivative (IC50, nM) |
|---------------|---|
| HPK1 | 15 |
| CDK2 | 1,250 |
| FGFR1 | > 10,000 |
| PIM1 | 850 |
| ZAP-70 | 2,300 |
| VEGFR2 | > 10,000 |

Note: Data are hypothetical for illustrative purposes.

Application 2: Cellular Target Engagement and Pathway Inhibition

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can:

- Penetrate the cell membrane.
- Engage the target kinase in a complex intracellular environment.
- Inhibit the downstream signaling pathway.[\[2\]](#)

Principle of Western Blot for Phospho-Protein Detection

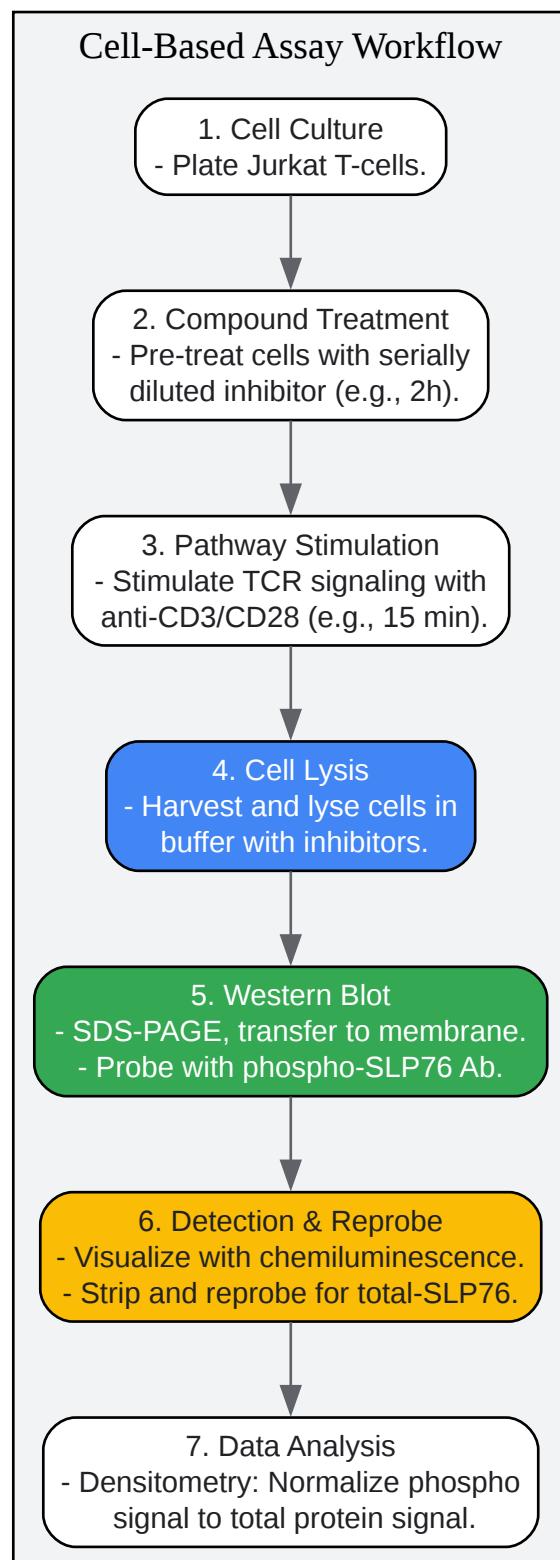
A common and accessible method to measure cellular kinase activity is to quantify the phosphorylation of a known downstream substrate.[\[10\]](#) This is often done by Western blotting using a phospho-specific antibody that recognizes only the phosphorylated form of the substrate.[\[8\]\[10\]](#) Inhibition of the upstream kinase will lead to a dose-dependent decrease in the signal from the phospho-specific antibody.

Featured Protocol: Cellular HPK1 Target Engagement in Jurkat T-Cells

This protocol measures the ability of a **1H-pyrazolo[3,4-c]pyridin-7-amine** derivative to inhibit the phosphorylation of SLP-76, a known substrate of HPK1, in a human T-cell line.

Materials:

- Jurkat T-cell line
- RPMI-1640 medium with 10% FBS
- Test compound
- T-cell receptor (TCR) stimulant (e.g., anti-CD3/CD28 antibodies)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76
- HRP-conjugated secondary antibody
- SDS-PAGE equipment and PVDF membranes
- Chemiluminescent substrate and imaging system



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Caption: Workflow for cell-based analysis of substrate phosphorylation.

Step-by-Step Methodology:

- Cell Culture: Seed Jurkat cells in a 12-well plate at a density of 1-2 x 10⁶ cells/mL and allow them to rest for 2-4 hours.
- Compound Treatment: Add the serially diluted **1H-pyrazolo[3,4-c]pyridin-7-amine** derivative to the cells. Include a DMSO vehicle control. Incubate for 2 hours at 37°C in a 5% CO₂ incubator.
- Pathway Stimulation: Stimulate the TCR pathway by adding anti-CD3/CD28 antibodies for 15 minutes. Include an unstimulated control well (treated with DMSO but no stimulant) to establish a baseline.
- Cell Lysis:
 - Harvest the cells by centrifugation.
 - Wash the cell pellet once with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
- Western Blot:
 - Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg) and prepare with Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate the membrane with the primary antibody against phospho-SLP76 overnight at 4°C.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Reprobing:
 - Visualize the protein bands using a chemiluminescent substrate and an imaging system.
 - To ensure observed changes are not due to altered protein levels, the membrane should be stripped and re-probed with an antibody against total SLP-76, which serves as a loading control.
- Data Analysis: Quantify the band intensity using densitometry software. For each sample, calculate the ratio of the phospho-SLP76 signal to the total-SLP76 signal. Plot this normalized ratio against the inhibitor concentration to determine the cellular EC50.

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